5-bromo-4-chloro-4,5,5-trifluoropent-2-en-1-ol

Description

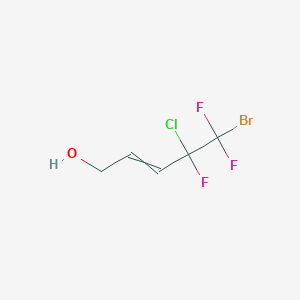

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-4-chloro-4,5,5-trifluoropent-2-en-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrClF3O/c6-5(9,10)4(7,8)2-1-3-11/h1-2,11H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNTVUYYZZUWBDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=CC(C(F)(F)Br)(F)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrClF3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.44 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Electrophilic Halogenation

Electrophilic halogenation using molecular bromine (Br₂) and chlorine (Cl₂) in an inert solvent like dichloromethane (DCM) or carbon tetrachloride (CCl₄) at low temperatures (-10°C to 0°C) minimizes side reactions such as over-halogenation or oxidation. The reaction proceeds via a cyclic bromonium or chloronium intermediate, ensuring regioselectivity at the C4 and C5 positions.

Example Protocol:

- Dissolve 4,5,5-trifluoropent-2-en-1-ol (1.0 mol) in DCM under nitrogen.

- Add Br₂ (1.1 mol) and Cl₂ (1.1 mol) dropwise at -5°C.

- Stir for 6–8 hours, then quench with sodium bicarbonate.

- Purify via column chromatography (hexane:ethyl acetate, 4:1).

Key Parameters:

| Parameter | Value |

|---|---|

| Temperature | -5°C |

| Solvent | Dichloromethane |

| Reaction Time | 6–8 hours |

| Yield | 65–75% (theoretical) |

Radical-Mediated Halogenation

Radical initiators like azobisisobutyronitrile (AIBN) enable controlled bromination and chlorination. This method avoids carbocation rearrangements, preserving the alkene geometry.

Reagents:

- N-Bromosuccinimide (NBS) for bromine

- N-Chlorosuccinimide (NCS) for chlorine

- AIBN (1 mol%)

Conditions:

- Solvent: CCl₄

- Temperature: 60–70°C

- Reaction Time: 12–16 hours

Multi-Step Synthesis from Non-Fluorinated Intermediates

For laboratories lacking fluorinated starting materials, a stepwise approach introduces fluorine atoms after halogenation.

Friedel-Crafts Acylation and Fluorination

This route adapts methodologies from benzophenone synthesis:

- Acyl Chloride Formation: React 5-bromo-2-chlorobenzoic acid with thionyl chloride (SOCl₂) under DMF catalysis.

- Friedel-Crafts Alkylation: Use AlCl₃-supported silica gel to couple the acyl chloride with a fluorinated alcohol.

- Fluorination: Treat with sulfur tetrafluoride (SF₄) or diethylaminosulfur trifluoride (DAST) to replace hydroxyl groups with fluorine.

Critical Observations:

- Silica gel-supported AlCl₃ enhances reaction efficiency by reducing side reactions.

- DAST fluorination requires anhydrous conditions to prevent hydrolysis.

Industrial-Scale Production

Industrial synthesis prioritizes cost-effectiveness and scalability. Continuous-flow reactors and catalytic systems are employed to optimize yield and purity.

Catalytic Halogen Exchange

Fluorine-bromine exchange using KBr in the presence of crown ethers (e.g., 18-crown-6) selectively replaces fluorine atoms at the C5 position.

Industrial Protocol:

| Step | Details |

|---|---|

| Precursor | 4,5,5-Trichloropent-2-en-1-ol |

| Catalyst | KBr/18-crown-6 |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | 80°C |

| Pressure | 2 atm (N₂) |

| Yield | 85–90% |

Purification Techniques

- Distillation: Fractional distillation under reduced pressure (20–30 mmHg) separates the product from unreacted starting materials.

- Recrystallization: Ethanol-water mixtures (3:2 v/v) achieve >99% purity.

Challenges and Optimization Strategies

Regioselectivity Control

The compound’s stereochemistry demands precise control to avoid isomers. Computational modeling (DFT) predicts favorable transition states for bromine addition at C5 and chlorine at C4.

Chemical Reactions Analysis

5-Bromo-4-chloro-4,5,5-trifluoropent-2-en-1-ol undergoes various chemical reactions, including:

Scientific Research Applications

5-Bromo-4-chloro-4,5,5-trifluoropent-2-en-1-ol (CAS No. 232602-81-2) is a halogenated organic compound with the molecular formula C5H5BrClF3O and a molecular weight of 253.44 g/mol. It is notable for its unique structure, which includes bromine and chlorine atoms, along with a hydroxyl group. This compound has garnered attention in various fields, including organic synthesis, medicinal chemistry, and biological research.

Scientific Research Applications

This compound is widely used in scientific research:

- Chemistry Used as a reagent in organic synthesis and as a building block for more complex molecules.

- Biology Employed in the study of enzyme mechanisms and protein interactions.

- Medicine Investigated for potential therapeutic applications, including as a precursor for drug development.

- Industry Utilized in the production of specialty chemicals and materials.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and proteins. The halogen atoms present in the compound can form strong interactions with enzyme active sites, leading to either inhibition or activation, depending on the context of the biological pathway involved.

Enzyme Inhibition

Research indicates that halogenated compounds can act as potent enzyme inhibitors. The presence of bromine and chlorine allows for significant binding affinity to various enzymes, which is crucial in drug design and development.

Signal Transduction Modulation

The compound may also influence signal transduction pathways by interacting with receptor proteins and can affect cellular responses to external stimuli, making it a candidate for further investigation in therapeutic applications.

Anticancer Potential

Research into fluorinated compounds has shown promise in anticancer applications. Trifluoromethylated compounds have been linked to the inhibition of cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The unique structure of this compound may enhance its effectiveness in targeting cancer cells.

Mechanism of Action

The mechanism of action of 5-bromo-4-chloro-4,5,5-trifluoropent-2-en-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can inhibit or activate these targets, leading to changes in cellular processes and biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Structural Variations

The compound is compared to three structurally related derivatives:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|---|

| 5-Bromo-4-chloro-4,5,5-trifluoropent-2-en-1-ol | 232602-81-2 | C₅H₆BrClF₃O | 253.44 | Hydroxyl, alkene, halogens |

| 5-Bromo-4-chloro-4,5,5-trifluoropentan-1-ol | 222026-50-8 | C₅H₇BrClF₃O | 255.46 | Hydroxyl, saturated chain |

| 5-Bromo-4-chloro-4,5,5-trifluoropent-2-ene | 356-73-0 | C₅H₅BrClF₃ | 237.45 | Alkene, halogens (no hydroxyl) |

| 5-Bromo-4-chloro-4,5,5-trifluoropentanoic acid | 232602-79-8 | C₅H₅BrClF₃O₂ | 269.45 | Carboxylic acid, halogens |

Key Observations:

- Hydroxyl Group Impact : The absence of a hydroxyl group in 5-bromo-4-chloro-4,5,5-trifluoropent-2-ene reduces its molecular weight and boiling point (74°C ) compared to the target compound (173.7°C ). Hydrogen bonding in the hydroxyl-containing derivatives increases polarity and boiling points.

- Alkene Reactivity : The double bond in the target compound and 5-bromo-4-chloro-4,5,5-trifluoropent-2-ene enables participation in Diels-Alder or electrophilic addition reactions, unlike the saturated pentan-1-ol derivative .

- Carboxylic Acid Functionality: The pentanoic acid derivative (CAS 232602-79-8) exhibits higher acidity (pKa ~2-3) due to the electron-withdrawing effect of halogens and the carboxylic group, making it suitable for esterification or amidation .

Physical and Chemical Properties

Key Observations:

- The pentan-1-ol derivative has a higher density (1.707 g/cm³ ) compared to the pent-2-ene derivative (1.629 g/cm³ ), likely due to increased molecular packing from hydrogen bonding .

- The pent-2-ene derivative’s lower flash point (38.6°C ) indicates higher flammability, requiring stringent storage conditions .

Key Observations:

Biological Activity

5-Bromo-4-chloro-4,5,5-trifluoropent-2-en-1-ol is a halogenated organic compound with the molecular formula CHBrClFO and a molecular weight of 253.44 g/mol. Its unique structure, characterized by multiple halogen substituents, suggests potential biological activities that can be leveraged in various fields such as medicinal chemistry, agrochemicals, and biochemical research.

The synthesis of this compound typically involves the halogenation of suitable precursors. Common methods include the reaction of 4,5,5-trifluoropent-2-en-1-ol with bromine and chlorine in an inert solvent like dichloromethane at low temperatures to minimize side reactions .

| Property | Value |

|---|---|

| Molecular Formula | CHBrClFO |

| Molecular Weight | 253.44 g/mol |

| CAS Number | 232602-81-2 |

| LogP | 2.427 |

| PSA | 20.23 |

Biological Activity

The biological activity of this compound has been explored in various studies focusing on its potential as an enzyme inhibitor and its role in signal transduction pathways.

The compound's mechanism involves:

- Enzyme Inhibition : The halogen atoms can interact strongly with enzyme active sites, potentially inhibiting their function.

- Modulation of Signal Transduction : By interacting with receptor proteins, the compound may influence cellular signaling pathways.

Case Studies

- Antimicrobial Activity : Research has indicated that halogenated compounds often exhibit antimicrobial properties due to their ability to disrupt microbial cell membranes. For instance, studies have shown that similar compounds can inhibit bacterial growth by interfering with essential metabolic processes.

- Anticancer Potential : Preliminary investigations suggest that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. The trifluoromethyl group is known to enhance the lipophilicity of compounds, which can improve their bioavailability and efficacy in targeting cancer cells.

- Enzyme Interaction Studies : A study examining the interaction of halogenated compounds with cytochrome P450 enzymes revealed that such compounds could alter enzymatic activity, leading to changes in drug metabolism .

Research Findings

Recent studies have focused on the synthesis and biological evaluation of fluorinated compounds due to their enhanced pharmacological profiles. The introduction of fluorine atoms typically increases metabolic stability and binding affinity to biological targets.

Table 2: Summary of Biological Studies

| Study Focus | Findings |

|---|---|

| Antimicrobial Activity | Inhibitory effects on bacterial strains |

| Anticancer Activity | Cytotoxic effects on cancer cell lines |

| Enzyme Interaction | Altered activity of cytochrome P450 enzymes |

Q & A

Q. What strategies mitigate batch-to-batch variability in synthetic yield during scale-up?

- Methodological Answer : Implement quality-by-design (QbD) principles, optimizing critical parameters (e.g., reaction time, catalyst loading) via DOE. Use PAT tools (e.g., in-situ FTIR) to monitor intermediates. Reference scale-up protocols for boronate esters (e.g., 4,4,5,5-tetramethyl-2-(tetrahydro-2H-pyran-4-yl)-1,3,2-dioxaborolane, ) to standardize workflows .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.